An In-depth Technical Guide to the Chemical Properties of Morpholine-4-carboximidamide Hydrobromide
An In-depth Technical Guide to the Chemical Properties of Morpholine-4-carboximidamide Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morpholine-4-carboximidamide hydrobromide is a chemical compound of interest in medicinal chemistry and drug development due to its structural similarity to known bioactive molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, supported by available data and relevant studies on analogous compounds. The document details what is known about its synthesis, analytical characterization, and potential biological activities, with a focus on its antimicrobial and antioxidant properties. While specific experimental protocols and signaling pathway information for this exact compound are limited in publicly accessible literature, this guide compiles available data and provides insights based on the broader class of morpholine and guanidine-containing compounds.
Chemical and Physical Properties
Morpholine-4-carboximidamide hydrobromide is a salt consisting of the protonated morpholine-4-carboximidamide cation and a bromide anion. The presence of the morpholine ring, a common scaffold in medicinal chemistry, and the guanidinium-like carboximidamide group suggests its potential for biological activity.[1][2]
Table 1: General Chemical Properties of Morpholine-4-carboximidamide Hydrobromide
| Property | Value | Source(s) |
| IUPAC Name | morpholine-4-carboximidamide;hydrobromide | [3] |
| CAS Number | 157415-17-3 | [3] |
| Molecular Formula | C₅H₁₂BrN₃O | [3] |
| Molecular Weight | 210.07 g/mol | [3] |
| Synonyms | 4-Morpholinecarboximidamide hydrobromide, Morpholinoformamidine hydrobromide | [3] |
Table 2: Physical Properties of Morpholine-4-carboximidamide Hydrobromide
| Property | Value | Source(s) |
| Appearance | White to pale cream crystals or powder | [4] |
| Melting Point | 155-165 °C | [2] |
| Stability | Stable under normal conditions | [2] |
| Purity (Typical) | ≥98% | [5][6] |
| Storage | Room temperature, under inert atmosphere (e.g., Argon) | [5] |
Synthesis and Purification
General Synthetic Approach for N-Substituted Amidines
A common method for the preparation of amidine salts involves the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid to form an imidate salt, which is then treated with an amine. An alternative approach involves the reaction of an amine with an orthoformate to generate a formimidate, which can then be converted to the desired amidine.
dot
Caption: Generalized synthetic workflow for Morpholine-4-carboximidamide Hydrobromide.
Purification
Purification of amidine salts like Morpholine-4-carboximidamide hydrobromide is typically achieved through recrystallization. The choice of solvent is crucial and often involves a polar solvent in which the salt is soluble at elevated temperatures but less soluble at room temperature or below. Common solvents for recrystallizing quaternary ammonium and similar salts include ethanol, methanol, or isopropanol, sometimes in combination with a less polar co-solvent to induce precipitation. The process generally involves dissolving the crude product in a minimal amount of the hot solvent, filtering to remove insoluble impurities, and allowing the solution to cool to induce crystallization. The purified crystals are then collected by filtration and dried.[7]
Analytical Characterization
Detailed spectral data specifically for Morpholine-4-carboximidamide hydrobromide are not available in the searched literature. However, the expected spectral characteristics can be inferred from data on N-substituted morpholines and guanidinium compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the morpholine ring typically shows two multiplets corresponding to the methylene protons adjacent to the oxygen and nitrogen atoms. The protons on the carbons adjacent to the electronegative oxygen (positions 2 and 6) are expected to resonate at a lower field (higher ppm value, typically δ 3.6-3.8 ppm) compared to the protons on the carbons adjacent to the nitrogen (positions 3 and 5, typically δ 2.8-3.0 ppm).[5][8] The protons of the carboximidamide group (NH and NH₂) would likely appear as broad signals due to quadrupole broadening and exchange with residual water.
-
¹³C NMR: The carbon NMR spectrum of a symmetrically N-substituted morpholine will show two signals for the morpholine ring carbons. The carbons adjacent to the oxygen (C2 and C6) would appear at a lower field (around δ 67 ppm) than those adjacent to the nitrogen (C3 and C5, around δ 45-50 ppm).[6][9] The carbon of the carboximidamide group is expected to resonate in the range of δ 150-160 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Morpholine-4-carboximidamide hydrobromide is expected to show characteristic absorption bands for the functional groups present.
-
N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the primary and secondary amine groups in the carboximidamide moiety.[10]
-
C=N Stretching: A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the C=N stretching vibration of the guanidinium-like group.[10][11]
-
N-H Bending: Bending vibrations for the N-H groups are expected in the 1550-1650 cm⁻¹ region.[2]
-
C-O-C Stretching: A strong band corresponding to the C-O-C stretching of the morpholine ether linkage is typically observed around 1115 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of Morpholine-4-carboximidamide hydrobromide would show the molecular ion of the free base (Morpholine-4-carboximidamide) upon ionization. The fragmentation pattern would likely involve the cleavage of the morpholine ring and the carboximidamide group. Common fragments for morpholine derivatives include the loss of ethylene oxide or other small neutral molecules.[12] The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be evident in the isotopic pattern of fragments containing the bromide ion.
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activity of Morpholine-4-carboximidamide hydrobromide are scarce, the presence of the morpholine and guanidine-like moieties suggests potential antimicrobial and antioxidant properties.[13][14][15]
Antimicrobial Activity
Guanidine-containing compounds are known for their broad-spectrum antimicrobial activity.[16][17][18] The positively charged guanidinium group can interact with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids.[19][20] This interaction can lead to membrane destabilization, increased permeability, and ultimately cell death.[19]
dot
Caption: Postulated antimicrobial mechanism of action for guanidine-containing compounds.
Antioxidant Activity
Morpholine derivatives have been investigated for their antioxidant properties.[21][22] The mechanism of action for antioxidant activity can be varied and may involve the scavenging of reactive oxygen species (ROS), chelation of metal ions that catalyze oxidative reactions, or the modulation of cellular antioxidant defense pathways. The nitrogen atom in the morpholine ring can participate in electron transfer processes, which is a key step in neutralizing free radicals.
dot
Caption: Potential antioxidant mechanisms of morpholine-containing compounds.
Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Morpholine-4-carboximidamide hydrobromide is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound.[3]
Conclusion
Morpholine-4-carboximidamide hydrobromide is a compound with potential for further investigation in drug discovery, particularly in the areas of antimicrobial and antioxidant research. This guide has summarized the available chemical and physical data. However, to fully elucidate its properties and biological activity, further experimental studies are required to establish detailed synthesis and purification protocols, acquire specific analytical data, and investigate its precise mechanisms of action and effects on biological signaling pathways. The information provided herein serves as a valuable resource for researchers and scientists initiating work with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine-4-carboximidamide Hydrobromide | C5H12BrN3O | CID 2806564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents [patents.google.com]
- 5. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]
- 6. 4-Methylmorpholine (109-02-4) 13C NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. hmdb.ca [hmdb.ca]
- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antihyperlipidemic morpholine derivatives with antioxidant activity: An investigation of the aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
